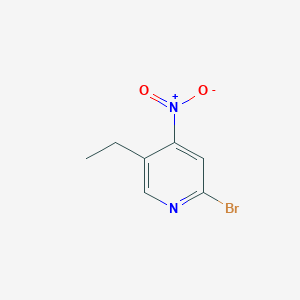
4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” is a chemical compound with the molecular formula C18H20FNO2 . It has an average mass of 301.355 Da and a monoisotopic mass of 301.147797 Da . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Alzheimer's Disease Research
A derivative of benzamide was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease (AD) research. This probe, combined with positron emission tomography (PET), facilitated the quantification of 5-HT(1A) receptor densities in the living brains of AD patients, mild cognitive impairment subjects, and controls. The study revealed significant decreases in receptor densities in AD patients, correlating with clinical symptoms and neuropathological loads, suggesting its potential for diagnosing and understanding AD progression (Kepe et al., 2006).
Cancer Research
Another application involves MS-27-275, a synthetic benzamide derivative explored for its histone deacetylase (HDA) inhibiting properties, exhibiting marked in vivo antitumor activity. It induced cell cycle changes and gelsolin expression, suggesting its potential as a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).
Antipathogenic and Antimicrobial Agents
Research on acylthioureas and benzamides revealed their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of benzamide derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Material Science
In the field of materials science, benzamide derivatives have been utilized in the synthesis of semiaromatic polyamides containing carboxyl units. These polyamides showed good thermal mechanical performance and could be used as compatibilizers in composites, indicating their utility in enhancing material properties (Zhang et al., 2017).
Drug Metabolism
Research into the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients identified the main metabolic pathways, highlighting the importance of understanding drug metabolism for the development of more effective treatments (Gong et al., 2010).
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJZKMCPIJTBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)

![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)


![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)

